molecular formula C14H17NO2 B11877407 3-Isopropyl-6-methoxy-2-methylquinolin-4-ol

3-Isopropyl-6-methoxy-2-methylquinolin-4-ol

Cat. No.: B11877407
M. Wt: 231.29 g/mol
InChI Key: IJVKDBSNZYSVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-6-methoxy-2-methylquinolin-4-ol is a quinoline derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and alkyl substituents (isopropyl at position 3 and methyl at position 2). The quinoline core confers aromaticity and planar rigidity, while the substituents modulate electronic, solubility, and biological properties. The methoxy group at position 6 is electron-donating, enhancing solubility in polar solvents, whereas the isopropyl and methyl groups contribute to steric bulk and lipophilicity .

This compound is of interest in medicinal chemistry due to quinoline derivatives’ roles as antimicrobial, anticancer, and antimalarial agents.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6-methoxy-2-methyl-3-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C14H17NO2/c1-8(2)13-9(3)15-12-6-5-10(17-4)7-11(12)14(13)16/h5-8H,1-4H3,(H,15,16)

InChI Key

IJVKDBSNZYSVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-6-methoxy-2-methylquinolin-4-ol can be achieved through various methods, including classical and modern synthetic protocols. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization . Transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, are also employed to introduce specific substituents on the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-6-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

3-Isopropyl-6-methoxy-2-methylquinolin-4-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-6-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Structural Differences

The provided evidence highlights a structurally related compound: 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine (CAS: 1707736-28-4) . Below is a comparative analysis:

Property 3-Isopropyl-6-methoxy-2-methylquinolin-4-ol 3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-amine
Position 6 Substituent Methoxy (-OCH₃) Trifluoromethyl (-CF₃)
Position 4 Functional Group Hydroxyl (-OH) Amine (-NH₂)
Electronic Effects Methoxy: Electron-donating (+M effect) CF₃: Strong electron-withdrawing (-I effect)
Polarity Higher polarity due to -OH and -OCH₃ Lower polarity (CF₃ and -NH₂ reduce H-bonding capacity)
Lipophilicity (LogP) Moderate (estimated) Higher (CF₃ increases lipophilicity)

Functional Implications

  • Position 6 Substituent :

    • The methoxy group in the target compound enhances solubility in aqueous environments, making it suitable for formulations requiring polar solvents. In contrast, the trifluoromethyl group in the analogous compound increases metabolic stability and membrane permeability, advantageous in drug design .
    • The electron-withdrawing -CF₃ group may reduce aromatic ring reactivity compared to the electron-donating -OCH₃.
  • Position 4 Functional Group :

    • The hydroxyl group in the target compound can participate in hydrogen bonding and deprotonate under basic conditions, increasing acidity (pKa ~8–10). The amine group in the analogous compound is less acidic (pKa ~10–12) but can act as a weak base.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.